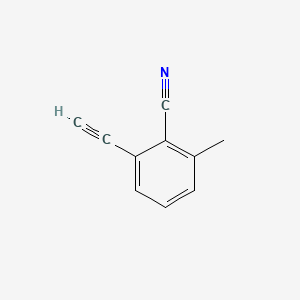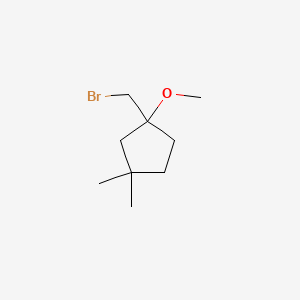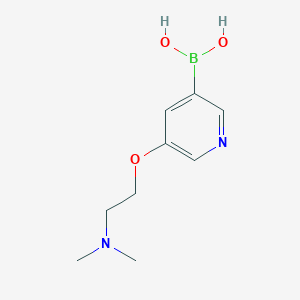
(5-(2-(Dimethylamino)ethoxy)pyridin-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-(2-(Dimethylamino)ethoxy)pyridin-3-yl)boronic acid: is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound features a pyridine ring substituted with a dimethylaminoethoxy group and a boronic acid moiety, making it a valuable intermediate in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-(2-(Dimethylamino)ethoxy)pyridin-3-yl)boronic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch dihydropyridine synthesis or the Bohlmann-Rahtz pyridine synthesis.
Introduction of the Dimethylaminoethoxy Group: This step involves the nucleophilic substitution of a suitable leaving group on the pyridine ring with 2-(dimethylamino)ethanol.
Boronic Acid Formation:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the boronic acid group is converted to a boronate ester or boronic anhydride.
Reduction: Reduction reactions can convert the pyridine ring to a dihydropyridine derivative.
Substitution: The dimethylaminoethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products:
Oxidation: Boronate esters or boronic anhydrides.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
Cross-Coupling Reactions: The boronic acid group makes this compound a valuable reagent in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.
Biology:
Bioconjugation: The compound can be used in the synthesis of bioconjugates for labeling and detection purposes.
Medicine:
Drug Development: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry:
Material Science: The compound can be used in the development of advanced materials with specific properties.
作用機序
The mechanism of action of (5-(2-(Dimethylamino)ethoxy)pyridin-3-yl)boronic acid primarily involves its ability to participate in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an organohalide to form a new carbon-carbon bond. This process is facilitated by the electron-donating properties of the dimethylaminoethoxy group, which enhances the reactivity of the pyridine ring .
類似化合物との比較
Pyridine-3-boronic acid: Lacks the dimethylaminoethoxy group, making it less reactive in certain reactions.
(5-(2-(Dimethylamino)ethoxy)pyridin-2-yl)boronic acid: Similar structure but with the boronic acid group at a different position, affecting its reactivity and applications.
Uniqueness:
特性
分子式 |
C9H15BN2O3 |
|---|---|
分子量 |
210.04 g/mol |
IUPAC名 |
[5-[2-(dimethylamino)ethoxy]pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C9H15BN2O3/c1-12(2)3-4-15-9-5-8(10(13)14)6-11-7-9/h5-7,13-14H,3-4H2,1-2H3 |
InChIキー |
NFGRMNBMDWVSAG-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CN=C1)OCCN(C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


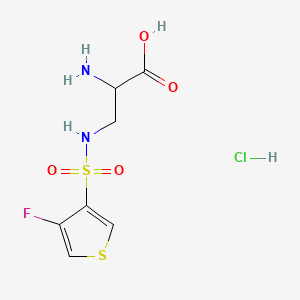
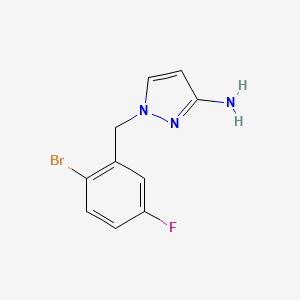

![2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13485737.png)
![3-Fluoro-2-[(trifluoroacetyl)amino]benzoic acid](/img/structure/B13485740.png)
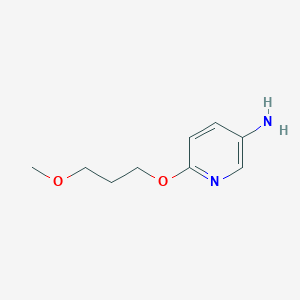
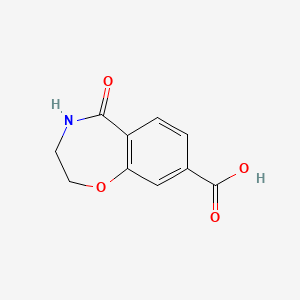
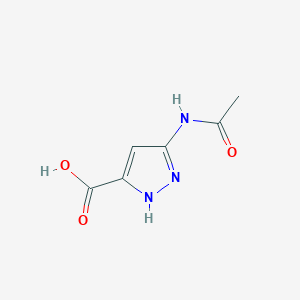
![1-[3,5-Dichloro-4-(methylamino)phenyl]ethan-1-one](/img/structure/B13485766.png)
![2-[2-(difluoromethyl)-1H-1,3-benzodiazol-1-yl]acetic acid](/img/structure/B13485774.png)

